1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride
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Overview
Description
1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride typically involves the reaction of 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane. The reaction is facilitated by the presence of tetrabutylammonium bromide and potassium carbonate in acetonitrile under microwave irradiation . The reaction conditions are mild, and the product is obtained with high purity.
Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above provides a straightforward and efficient pathway for its preparation.
Chemical Reactions Analysis
1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction:
Cyclization Reactions: The piperazine ring can participate in cyclization reactions, forming various heterocyclic compounds.
Common reagents used in these reactions include bases like potassium carbonate and catalysts like tetrabutylammonium bromide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Medicine: It serves as a precursor in the synthesis of drugs with antidepressant properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride involves its interaction with molecular targets such as serotonin receptors. It acts as a serotonin receptor agonist, influencing various biological pathways . The exact molecular pathways and targets are still under investigation, but its role in modulating serotonin levels is well-documented.
Comparison with Similar Compounds
1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride can be compared with other piperazine derivatives such as:
1-(3-Chlorophenyl)piperazine hydrochloride: Known for its interaction with serotonin receptors and its use as a metabolite of trazodone.
1-(4-Bromophenyl)piperazine: Another piperazine derivative with psychoactive properties.
1-(3-Chloro-4-fluorophenyl)piperazine: A compound with similar structural features and biological activities.
The uniqueness of this compound lies in its specific halogen substitutions, which influence its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C10H13BrCl2N2 |
---|---|
Molecular Weight |
312.03 g/mol |
IUPAC Name |
1-(4-bromo-3-chlorophenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C10H12BrClN2.ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H |
InChI Key |
YEKVIZFXDTYXIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)Br)Cl.Cl |
Origin of Product |
United States |
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